molecular formula C24H16N4O2 B285817 1-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE

1-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE

Cat. No.: B285817
M. Wt: 392.4 g/mol
InChI Key: RKMMNXUFRXZNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which combines indole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multi-step protocols. One common method is the condensation of isatin with o-phenylenediamine, followed by cyclization reactions. The reaction conditions often include the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are employed to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of nanoparticles as catalysts have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and quinoxaline moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce indole derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 1-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its ability to intercalate into the DNA helix, disrupting vital processes for DNA replication . This intercalation can inhibit the proliferation of cancer cells and viruses. Additionally, the compound’s structure allows it to interact with various molecular targets and pathways, contributing to its biological activities.

Comparison with Similar Compounds

Uniqueness: 1-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE stands out due to its unique combination of indole and quinoxaline moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H16N4O2

Molecular Weight

392.4 g/mol

IUPAC Name

1-(2-indolo[3,2-b]quinoxalin-6-ylethyl)indole-2,3-dione

InChI

InChI=1S/C24H16N4O2/c29-22-16-8-2-6-12-20(16)28(24(22)30)14-13-27-19-11-5-1-7-15(19)21-23(27)26-18-10-4-3-9-17(18)25-21/h1-12H,13-14H2

InChI Key

RKMMNXUFRXZNPT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCN5C6=CC=CC=C6C(=O)C5=O

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCN5C6=CC=CC=C6C(=O)C5=O

Origin of Product

United States

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